Lipophilicity (XLogP) vs. Analogs
The target compound (5-Fluorobenzo[b]thiophen-4-yl)methanamine has a computed XLogP3 of 1.9 [1]. Its non-fluorinated analog benzo[b]thiophen-4-ylmethanamine has an XLogP3-AA of 1.8 . The 2-yl regioisomer (5-Fluorobenzo[b]thiophen-2-yl)methanamine has a reported logP of 2.4991 [2], and the 3-yl regioisomer has a LogP of 3.1–3.2 . This demonstrates that the specific 5-fluoro-4-yl substitution pattern yields a lipophilicity intermediate between the non-fluorinated and other fluorinated regioisomers, providing a distinct physicochemical profile for lead optimization.
| Evidence Dimension | Lipophilicity (XLogP/logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Benzo[b]thiophen-4-ylmethanamine: XLogP3-AA = 1.8; (5-Fluorobenzo[b]thiophen-2-yl)methanamine: logP = 2.4991; (5-Fluorobenzo[b]thiophen-3-yl)methanamine: LogP = 3.1–3.2 |
| Quantified Difference | Target is +0.1 logP vs non-fluorinated analog; -0.6 logP vs 2-yl regioisomer; -1.2 to -1.3 logP vs 3-yl regioisomer |
| Conditions | Computed XLogP3 or experimental logP values as reported in respective databases |
Why This Matters
Lipophilicity differences of this magnitude can significantly influence membrane permeability, solubility, and off-target binding, making the specific 4-yl fluorinated pattern a distinct design element.
- [1] kuujia.com. (5-Fluorobenzo[b]thiophen-4-yl)methanamine. CAS No. 2369771-71-9. Retrieved from https://www.kuujia.com/cas-2369771-71-9.html View Source
- [2] MolBic. (5-Fluorobenzo[b]thiophen-2-yl)methanamine. Compound ID CP0948227. Retrieved from https://molbic.idrblab.net/data/compound/details/CP0948227 View Source
